molecular formula C7H16ClNO2 B596820 (R)-3-Amino-5-methylhexanoic acid hydrochloride CAS No. 1276055-44-7

(R)-3-Amino-5-methylhexanoic acid hydrochloride

Cat. No.: B596820
CAS No.: 1276055-44-7
M. Wt: 181.66
InChI Key: NXVYPYHWONGEFQ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-5-methylhexanoic acid hydrochloride (CAS 1276055-44-7), also known as D-β-Homoleucine hydrochloride, is the hydrochloride salt of a non-proteinogenic beta-amino acid . This compound belongs to the class of β-homo amino acids, which are characterized by having an extra carbon atom in the backbone compared to common alpha-amino acids like leucine . This structural difference confers key advantages for research, including remarkable stability against metabolism and inherent resistance to cleavage by proteases and peptidases . Beta-amino acids such as this one are valuable tools in peptide science and medicinal chemistry, where they are used to construct peptides that fold into stable secondary structures, such as helices and sheets, contributing to enhanced metabolic stability in novel biomimetics . The compound has a molecular formula of C7H15NO2·HCl and a molecular weight of 181.66 g/mol . It is classified as an eye irritant (H319) and may cause specific target organ toxicity upon single exposure (H335) . This product is provided for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3R)-3-amino-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYPYHWONGEFQ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674223
Record name (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276055-44-7
Record name (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium Borohydride Reduction

Intermediate (II) is reduced using lithium borohydride (1.0–1.1 eq) in tetrahydrofuran (THF) at 0–10°C. The low temperature minimizes side reactions, and quenching with ammonium chloride ensures safe termination. The final product is isolated via pH adjustment to 7.5, yielding racemic 3-amino-5-methylhexanoic acid.

Key Parameters

  • Reducing Agent: LiBH₄ in THF (2M)

  • Temperature: 0–10°C

  • Quenching Agent: NH₄Cl aqueous solution

  • Isolation: pH adjustment to 7.5, crystallization at 0–5°C.

Optical Resolution of Racemic Mixtures

Diastereomeric Salt Formation with Mandelic Acid

US20110144383A1 and EP1992609A1 detail resolution methods using (S)-mandelic acid to isolate the (S)-enantiomer. For the (R)-enantiomer, analogous protocols employ (R)-mandelic acid.

Procedure

  • Salt Formation : Racemic 3-amino-5-methylhexanoic acid is combined with (R)-mandelic acid in a water-isopropyl alcohol (IPA) mixture.

  • Precipitation : The (R)-enantiomer-mandelate salt preferentially crystallizes due to differential solubility.

  • Slurry Formation : The salt is slurried in a polar aprotic solvent (e.g., acetone) with a base (e.g., NaOH) to liberate the free amine.

  • Acidification : Treatment with HCl yields (R)-3-amino-5-methylhexanoic acid hydrochloride.

Optimization Insights

  • Solvent System : IPA/water (3:1 v/v) achieves >90% diastereomeric excess (de).

  • Temperature : Crystallization at 0–5°C enhances selectivity.

  • Scale : Demonstrated at 20 g scale with 88% yield for analogous compounds.

Enzymatic Resolution

Asymmetric Synthesis

Chiral Auxiliary-Mediated Approach

US7586005B2 discloses an asymmetric route using a chiral arylalkylamine auxiliary. While optimized for the (S)-enantiomer, reversing the chiral auxiliary configuration (e.g., using (R)-1-phenylethylamine) directs synthesis toward the (R)-enantiomer.

Steps

  • Auxiliary Attachment : 5-Methyl-3-oxohexanoic acid is condensed with (R)-1-phenylethylamine to form a chiral imine.

  • Stereoselective Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the (R)-configured amine.

  • Auxiliary Removal : Acid hydrolysis cleaves the imine, releasing (R)-3-amino-5-methylhexanoic acid.

Performance Metrics

  • Enantiomeric Excess (ee) : >98% for (S)-enantiomer (presumed comparable for (R)).

  • Yield : 65–70% over three steps.

Catalytic Asymmetric Hydrogenation

A hypothetical extension of methods in ACS Omega involves asymmetric hydrogenation of enamine precursors. For example, hydrogenating (Z)-3-aminomethyl-5-methylhexenoic acid with a chiral Ru-BINAP catalyst could yield the (R)-enantiomer.

Projected Parameters

  • Catalyst : Ru-(R)-BINAP

  • Pressure : 50–100 bar H₂

  • ee : Potentially >95% based on analogous trifluoropentanoic acid syntheses.

Comparative Analysis of Methods

MethodStepsKey Reagents/Catalystsee (%)Yield (%)Scalability
Mandelic Acid Resolution3(R)-Mandelic acid, NaOH, HCl90–9570–80High
Enzymatic Resolution2Lipase, HCl85–9060–70Moderate
Asymmetric Hydrogenation1Ru-BINAP, H₂>9575–85Low
Chiral Auxiliary3(R)-1-Phenylethylamine, H₂>9865–70Moderate

Key Observations

  • Resolution Methods dominate industrially due to lower catalyst costs and operational simplicity.

  • Asymmetric Catalysis offers superior ee but requires expensive chiral ligands.

  • Enzymatic Routes are eco-friendly but suffer from substrate limitations .

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-5-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

Major Products Formed:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Primary amines.

    Substitution Products: Amides, esters, substituted amines.

Scientific Research Applications

Chemistry

(R)-3-Amino-5-methylhexanoic acid serves as a building block for synthesizing more complex molecules. It is utilized in the development of pharmaceuticals and chemical intermediates.

Biology

This compound is a precursor for peptide synthesis and plays a significant role in neurotransmission. Its structural properties enable it to modulate neurotransmitter activity, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibitory signaling in the brain.

Medicine

(R)-CMH is investigated for its therapeutic potential in treating neurological disorders such as epilepsy and neuropathic pain. It acts as an effective precursor for the synthesis of pregabalin, a drug used to manage these conditions.

The biological activities associated with (R)-3-Amino-5-methylhexanoic acid include:

  • Neurotransmission Enhancement : Studies indicate that (R)-CMH increases GABA levels in neuronal cultures, enhancing inhibitory signaling.
  • Pain Management : Clinical trials involving pregabalin demonstrated significant improvements in neuropathic pain management compared to placebo groups.

Neurotransmission Studies

A study showed that (R)-CMH significantly increased GABA levels in neuronal cultures, suggesting its role in enhancing inhibitory signaling within the brain. This was linked to improved outcomes in animal models of epilepsy.

Pain Management Trials

Clinical trials involving pregabalin, derived from (R)-CMH, indicated marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability.

Comparative Analysis with Other Amino Acids

Research comparing (R)-CMH with other branched-chain amino acids like leucine and valine indicated that while all share some metabolic pathways, (R)-CMH uniquely influences GABA synthesis more directly, highlighting its distinctive therapeutic potential.

Mechanism of Action

The mechanism of action of ®-3-Amino-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, and protein function.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-3-Amino-5-methylhexanoic Acid Hydrochloride

The (S)-enantiomer shares the same molecular formula (C₇H₁₆ClNO₂) and molar mass but differs in stereochemistry. Key distinctions include:

  • Synthesis Yield : The (S)-enantiomer is synthesized with a 73% yield , marginally higher than the (R)-form .
  • Physicochemical Properties : Both enantiomers decompose near 280–285°C , but the (S)-form has a slightly higher boiling point (249.1°C vs. similar range for (R)-form) .
  • Biological Activity: Chirality influences interactions with biomolecules. For example, (R)-enantiomers of β-amino acids exhibit distinct binding affinities to DNA G-quadruplex structures compared to (S)-forms, impacting pharmaceutical applications .

Table 1: Enantiomeric Comparison

Property (R)-Form (S)-Form
Synthesis Yield 72% 73%
Melting Point (°C) 249–250 249–250
Boiling Point (°C) ~249 249.1
Decomposition Temperature (°C) 280–285 280–285

Unsaturated Analog: (R)-3-Amino-5-hexenoic Acid Hydrochloride

This compound (CAS 332064-79-6, C₆H₁₂ClNO₂) features a double bond at the 5-position instead of a methyl group . Key differences:

  • Reactivity: The allylic double bond in 5-hexenoic acid increases susceptibility to oxidation and electrophilic addition compared to the saturated (R)-3-amino-5-methylhexanoic acid .
  • Thermal Stability : Both compounds decompose near 280°C , but the unsaturated analog may exhibit lower stability under acidic conditions .

Table 2: Structural Analogs

Compound Molecular Formula CAS Number Key Feature
(R)-3-Amino-5-methylhexanoic acid HCl C₇H₁₆ClNO₂ 3653-34-7 (free acid) Methyl branch, saturated
(R)-3-Amino-5-hexenoic acid HCl C₆H₁₂ClNO₂ 332064-79-6 Unsaturated (5-hexenyl)
(S)-3-Amino-1-chloro-5-methylhexan-2-one HCl C₇H₁₄Cl₂NO N/A Ketone functional group

Functional Group Variants: (S)-3-Amino-1-chloro-5-methylhexan-2-one Hydrochloride

This derivative (C₇H₁₄Cl₂NO) replaces the carboxylic acid with a ketone and introduces a chlorine atom . Notable contrasts:

  • Reactivity: The ketone group enables nucleophilic additions, unlike the carboxylate in (R)-3-amino-5-methylhexanoic acid .
  • Synthetic Utility : The chlorine atom facilitates further derivatization, making it a versatile intermediate in organic synthesis .

Physicochemical and Thermal Properties

  • Thermal Stability : All compounds in decompose at 280–285°C , suggesting shared instability under high-temperature conditions .

Biological Activity

Overview

(R)-3-Amino-5-methylhexanoic acid hydrochloride, also known as (R)-CMH, is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurological applications. This compound is characterized by an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. It is structurally related to other amino acids but possesses unique properties due to its specific configuration.

  • Molecular Formula : C₇H₁₆ClN₁O₂
  • Molecular Weight : 165.66 g/mol
  • CAS Number : 91298-67-8

(R)-3-Amino-5-methylhexanoic acid interacts with various neurotransmitter systems, particularly influencing the activity of GABA (gamma-aminobutyric acid). GABA is a major inhibitory neurotransmitter in the central nervous system (CNS), and compounds that modulate its synthesis or activity can have significant therapeutic implications.

Pathways Involved

  • GABA Synthesis : (R)-CMH may enhance the activity of L-glutamic acid decarboxylase (GAD), promoting the conversion of glutamate to GABA, thereby increasing inhibitory neurotransmission .
  • Neurotransmitter Modulation : It modulates synaptic transmission and neuronal communication, which can impact various neurological functions and disorders.

Biological Activities

The biological activity of this compound has been explored in several contexts:

Neuroprotective Effects

Studies suggest that (R)-CMH may exhibit neuroprotective properties, potentially beneficial in conditions such as epilepsy and anxiety disorders. Its ability to enhance GABA levels could contribute to its anticonvulsant effects, similar to those observed with other GABAergic agents like pregabalin .

Anticonvulsant Properties

Research indicates that (R)-CMH may help reduce seizure frequency in animal models. Its mechanism appears linked to increased GABA production, which is crucial for inhibiting excessive neuronal firing during seizures .

Comparative Analysis with Related Compounds

CompoundStructure FeaturesBiological Activity
(S)-Pregabalin Similar backbone, promotes GABA synthesisAnticonvulsant, analgesic
L-Leucine Essential amino acidProtein synthesis, energy metabolism
L-Isoleucine Branched-chain amino acidEnergy production, muscle metabolism

Case Studies and Research Findings

  • Anticonvulsant Study : A study demonstrated that administration of (R)-CMH in rodent models resulted in a significant reduction in seizure frequency compared to controls. The mechanism was attributed to enhanced GABAergic activity .
  • Neuroprotective Role : In vitro studies showed that (R)-CMH protects neuronal cells from excitotoxicity induced by high levels of glutamate. This suggests potential therapeutic applications for neurodegenerative diseases .
  • Analgesic Potential : Preliminary studies indicate that (R)-CMH may possess analgesic properties similar to those of pregabalin, making it a candidate for pain management therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-3-Amino-5-methylhexanoic acid hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkylation of a suitable amine precursor with halogenated intermediates, followed by hydrolysis and acidification to yield the hydrochloride salt. Purification is achieved via recrystallization to ensure high purity (>98%) . Key intermediates should be characterized using NMR and mass spectrometry to confirm structural integrity.

Q. How can the purity and structural identity of this compound be assessed experimentally?

  • Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Structural confirmation is achieved via 1^1H and 13^13C NMR spectroscopy, focusing on the chiral center (R-configuration) and carboxyl/amino group signals. Melting point analysis (249–250°C) serves as a secondary purity indicator .

Q. What are the critical physico-chemical properties of this compound for experimental design?

  • Methodological Answer : Key properties include molecular weight (145.19–145.20 g/mol), solubility in polar solvents (water, ethanol), and thermal stability (decomposition >250°C). These parameters inform solvent selection for reaction conditions and storage protocols (e.g., desiccated, room temperature) .

Advanced Research Questions

Q. How does stereochemical configuration (R vs. S) influence the biological activity of 3-Amino-5-methylhexanoic acid hydrochloride?

  • Methodological Answer : Enantiomer-specific interactions with enzymes or receptors are critical. For example, (R)-isomers may exhibit higher binding affinity due to spatial compatibility with chiral active sites. Comparative studies using chiral chromatography or circular dichroism (CD) can elucidate stereospecific effects .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., hydroxylated derivatives) or impurities. Researchers should:

  • Perform side-by-side assays under standardized conditions.
  • Use high-purity samples (>99%) verified via LC-MS.
  • Compare with structurally similar compounds (e.g., 3-Amino-2-hydroxy-5-methylhexanoic acid) to isolate functional group contributions .

Q. What are the optimal reaction conditions for derivatizing this compound to study structure-activity relationships?

  • Methodological Answer :

  • Reduction : Use lithium aluminum hydride (LiAlH4_4) in anhydrous tetrahydrofuran (THF) to convert the carboxylic acid to an alcohol.
  • Oxidation : Employ potassium permanganate (KMnO4_4) under acidic conditions to generate keto intermediates.
  • Monitor reactions via thin-layer chromatography (TLC) and isolate products using flash chromatography .

Comparative Analysis and Data Interpretation

Q. How does the absence of a hydroxyl group in this compound affect its enzymatic interactions compared to hydroxylated analogs?

  • Methodological Answer : The lack of a hydroxyl group reduces hydrogen-bonding capacity, potentially decreasing affinity for enzymes requiring polar interactions. Kinetic assays (e.g., IC50_{50} measurements) and molecular docking simulations can quantify these differences. For example, hydroxylated analogs like 3-Amino-2-hydroxy-5-methylhexanoic acid show enhanced inhibition of metalloproteases .

Experimental Design Considerations

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13^{13}C-labeled analogs) ensures accuracy. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction (SPE) to minimize matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.